[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Description
[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a heterocyclic amine with a molecular formula of C₁₁H₁₆N₄ and a molecular weight of 204.28 g/mol (CAS: 1243034-00-5) . The compound features a fused imidazo[4,5-b]pyridine core substituted with a propyl group at the 3-position and an ethylamine side chain at the 2-position (Figure 1).
Properties
IUPAC Name |
2-(3-propylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-8-15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7H,2,5-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQQCOJFDWDMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1N=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: SNAr Reaction with Propylamine
- Conditions : 2-Chloro-3-nitropyridine reacts with propylamine (1:1 molar ratio) in H2O-IPA (1:1) at 80°C for 2 h.
- Outcome : Forms N-propyl-3-nitropyridin-2-amine (2 ) in >90% yield.
Step 2: Nitro Group Reduction
- Conditions : Zn dust (1 equiv) and conc. HCl (0.5 equiv) in H2O-IPA at 80°C for 45 min.
- Outcome : Reduces the nitro group to yield N-propylpyridine-2,3-diamine (3 ) in 90% yield.
Step 3: Cyclization with Aminoacetaldehyde
- Conditions : 3 reacts with aminoacetaldehyde dimethyl acetal (1 equiv) in H2O-IPA at 85°C for 10 h.
- Deprotection : The acetal is hydrolyzed under acidic conditions (e.g., HCl/MeOH) to yield the free ethylamine group.
- Outcome : Forms [2-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine (4 ) in 70–85% yield.
| Step | Reagent/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Propylamine, H2O-IPA, 80°C | 2 | >90% |
| 2 | Zn/HCl, H2O-IPA, 80°C | 3 | 90% |
| 3 | Aminoacetaldehyde, H2O-IPA | 4 | 70–85% |
Post-Cyclization Functionalization
For substrates where direct aldehyde coupling is challenging, a bromoethyl intermediate can be aminated post-cyclization.
Step 1: Cyclization with 3-Bromopropionaldehyde
- Conditions : 3 reacts with 3-bromopropionaldehyde in H2O-IPA to form 2-(2-bromoethyl)-3-propylimidazo[4,5-b]pyridine.
Step 2: Nucleophilic Amination
- Conditions : The bromoethyl intermediate undergoes amination with aqueous NH3 (7 M in MeOH) at 60°C for 12 h.
- Outcome : Yields the target compound in 65–75%.
Comparative Analysis of Methods
| Parameter | Tandem Protocol | Post-Cyclization Route |
|---|---|---|
| Steps | One-pot | Two-step |
| Total Yield | 70–85% | 65–75% |
| Catalyst | None | None |
| Byproducts | Minimal | Moderate |
| Scalability | High | Moderate |
Critical Considerations
- Aldehyde Stability : Aminoacetaldehyde dimethyl acetal is preferred over unprotected aldehydes to avoid side reactions.
- Reduction Efficiency : Zn/HCl outperforms Zn/AcOH in reducing nitro groups (90% vs. 50% yield).
- Green Chemistry : H2O-IPA as a solvent reduces environmental impact compared to toxic organic solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Overview
[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a heterocyclic compound notable for its unique structure combining imidazole and pyridine rings. This compound has garnered significant attention in various fields, particularly in medicinal chemistry and biochemistry, due to its diverse biological activities and potential therapeutic applications.
Medicinal Chemistry
The compound is primarily investigated for its role as a pharmacological agent . It has been shown to interact with key molecular targets, particularly IKK-ɛ and TBK1, through phosphorylation processes that activate the NF-kappaB signaling pathway. This pathway is crucial for regulating immune responses and inflammation, making it a target for anti-inflammatory and immunomodulatory drugs.
Biological Activity:
- Inflammation Modulation: The compound acts as a selective inhibitor of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide during inflammatory responses. This suggests its potential for treating inflammatory diseases.
- Neuropharmacology: It has been identified as a positive allosteric modulator of GABA A receptors, indicating possible applications in treating neurological disorders such as anxiety or epilepsy.
Drug Development
Due to its unique chemical properties, [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine serves as a scaffold for developing new drugs. Researchers are exploring derivatives of this compound to enhance potency and selectivity against specific biological targets.
Case Study:
A recent study highlighted the synthesis of various derivatives based on this compound, which exhibited improved activity against cancer cell lines. These derivatives showed enhanced interaction with the NF-kappaB pathway, suggesting their potential as anticancer agents.
Biochemical Research
The compound's ability to modulate cellular functions through specific binding interactions makes it a valuable tool in biochemical research. It influences gene expression and cellular metabolism, providing insights into cellular signaling pathways.
Applications in Cellular Studies:
- Cell Signaling Studies: Researchers utilize this compound to dissect the roles of specific signaling pathways in cell proliferation and apoptosis.
- Metabolic Studies: Its effects on metabolic pathways are being studied to understand how it can influence energy homeostasis in cells.
Preparation Methods
The synthesis of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine typically involves:
- Debus-Radziszewski Synthesis: This method includes the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring followed by the addition of the pyridine moiety.
Industrial Production:
Large-scale synthesis may involve automated reactors with purification steps like recrystallization or chromatography to ensure high purity and yield.
Mechanism of Action
The mechanism of action of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The imidazo[4,5-b]pyridine scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine | Methyl (3), Ethylamine (2) | C₉H₁₂N₄ | 176.22 | 618910-07-9 | Shorter alkyl chain, higher polarity |
| [2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine | Isopropyl (3), Ethylamine (2) | C₁₁H₁₆N₄ | 204.28 | 1242993-85-6 | Branched alkyl, increased steric bulk |
| [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine | Isobutyl (3), Ethylamine (2) | C₁₂H₁₈N₄ | 218.30 | 1242996-56-0 | Longer chain, enhanced hydrophobicity |
| 3-Ethylimidazo[4,5-b]pyridin-2-amine | Ethyl (3), NH₂ (2) | C₈H₁₀N₄ | 162.20 | JYX (Chembase) | No ethylamine side chain |
| SJA710-6 | Propyl (3), Bromophenyl (5) | C₂₂H₂₀BrFN₄ | 439.32 | 1397255-09-2 | Aryl substitution, kinase inhibition |
Key Observations :
- Branched vs. Linear Chains : The isopropyl analog (branched) exhibits greater steric hindrance compared to the linear propyl derivative, which may influence binding to target proteins .
- Side Chain Modifications : The ethylamine group in the target compound distinguishes it from simpler analogs like 3-ethylimidazo[4,5-b]pyridin-2-amine, suggesting enhanced hydrogen-bonding capacity for receptor interactions .
Analytical Characterization
- Spectroscopic Data : IR and ¹H NMR are standard for confirming imidazo[4,5-b]pyridine structures, with characteristic peaks for the aromatic core and alkyl side chains .
- Chromatography : HPLC methods, as described in , are critical for quantifying imidazo derivatives in complex matrices (e.g., food or biological samples).
Biological Activity
[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a heterocyclic compound notable for its unique structure, which combines imidazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₁₁H₁₆N₄
- Molecular Weight : 204.28 g/mol
- CAS Number : 1243034-00-5
The biological activity of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is primarily attributed to its interaction with specific molecular targets:
- Targets : IKK-ɛ and TBK1
- Mode of Action : The compound interacts through phosphorylation, activating the NF-kappaB signaling pathway, which is crucial for various cellular functions including inflammation and immune response .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anti-inflammatory Effects
The activation of NF-kappaB by [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine modulates inflammatory responses. It has been shown to inhibit inducible nitric oxide synthase (iNOS), thus reducing nitric oxide production during inflammation .
2. Cytotoxicity and Anticancer Potential
Studies have indicated that derivatives of imidazopyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against hypopharyngeal tumor cells . The potential for this compound as an anticancer agent is supported by its ability to interact with key enzymes involved in tumor progression.
3. Modulation of GABA A Receptors
The compound acts as a positive allosteric modulator of GABA A receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders .
4. Pharmacological Profile
Recent studies highlight the diverse pharmacological profiles of imidazo[1,2-a]pyridine derivatives, including:
- Anticonvulsant
- Antimicrobial
- Analgesic
These properties make it a valuable scaffold for developing new therapeutic agents .
Research Findings and Case Studies
Synthesis and Preparation Methods
The synthesis of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine typically involves several steps:
Q & A
Q. How should researchers design control experiments to validate the compound’s biological activity against off-target effects?
- Include negative controls (e.g., scaffold analogs lacking the amine group) and use orthogonal assays (e.g., enzymatic vs. cell-based). Dose-response curves and IC₅₀ comparisons with established inhibitors help confirm specificity. For example, p38 MAP kinase studies employ ATP-competitive controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
